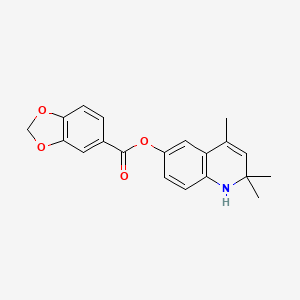

3-(4-bromophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 3-(4-Bromophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole often involves the reaction of bromobenzyl and methoxybenzyl precursors with heterocyclic rings. For example, one study detailed the synthesis of 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, utilizing NMR and IR spectroscopy for characterization and employing DFT methods for molecular analysis (Ustabaş et al., 2020).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including methoxybenzyl modifications, shows varied arrangements impacting their physical properties. In one study, crystal and molecular structures of methoxybenzyl-1,3,4-oxadiazol-2(3H)-thiones were analyzed, revealing V-shaped configurations and planarity differences that influence solid-state molecular packing (Khan et al., 2014).

Chemical Reactions and Properties

Compounds with the 1,3,4-oxadiazole core can undergo various chemical reactions, producing materials with potential antimicrobial activities. For instance, novel 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives were synthesized and showed varying degrees of antibacterial activity against Gram-negative bacteria (Rehman et al., 2018).

Physical Properties Analysis

The liquid crystalline properties of mesogenic materials based on 1,3,4-oxadiazole with methoxybenzylidene groups have been studied, indicating that the presence of nitro and alkoxy groups can significantly influence mesophase behavior and thermal stability (Abboud et al., 2017).

Chemical Properties Analysis

The introduction of methoxyphenyl and bromobenzyl groups into the 1,3,4-oxadiazole framework alters its chemical properties, as seen in the synthesis of derivatives showing enhanced anticonvulsant activities. The modification of the oxadiazole ring with amino groups and specific substituents can mediate effects through benzodiazepine receptor mechanisms, highlighting the compound's therapeutic potential (Zarghi et al., 2008).

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

Synthesis and Biological Evaluation

Studies have shown the synthesis of derivatives related to 3-(4-bromophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole, which were evaluated for their antimicrobial activities. For instance, Kaneria et al. (2016) synthesized novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole derivatives and screened them for antimicrobial activity against various strains of bacteria and fungi, showcasing the potential of these compounds in antimicrobial research (Kaneria et al., 2016).

Antioxidant and Radical Scavenging Activities

Natural Sources and Synthetic Analogs

Bromophenol derivatives, structurally related to the compound of interest, have been isolated from natural sources like the red alga Rhodomela confervoides. These compounds have demonstrated significant antioxidant activity, indicating the potential for similar structures to be explored for their radical scavenging capabilities. Li et al. (2011) and Li et al. (2012) identified and isolated bromophenols with potent scavenging activity against DPPH radicals and ABTS radicals, highlighting the relevance of these compounds in antioxidant research (Li, Li, Gloer, & Wang, 2011), (Li, Li, Gloer, & Wang, 2012).

Optical and Electronic Properties

Synthesis and Characterization for Optoelectronics

The optical and electronic properties of 1,3,4-oxadiazole derivatives have been explored for potential applications in optoelectronics. Chandrakantha et al. (2011) synthesized a series of 1,3,4-oxadiazole derivatives and characterized their optical nonlinearity using open-aperture z-scan experiments. This study suggests the utility of such compounds in the development of optical limiters and other optoelectronic applications (Chandrakantha et al., 2011).

Corrosion Inhibition

Application in Corrosion Inhibition

The corrosion inhibition efficacy of oxadiazole derivatives for mild steel in sulfuric acid media has been investigated, suggesting a potential application of these compounds in industrial corrosion protection. Bouklah et al. (2006) demonstrated that 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole acts as an excellent corrosion inhibitor, with the study providing insight into the thermodynamic properties related to its inhibitory behavior (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Orientations Futures

The study of oxadiazole derivatives is a vibrant field in medicinal chemistry, with many researchers exploring their potential uses in drug development . This specific compound could potentially be studied for its biological activity and could serve as a starting point for the development of new therapeutic agents .

Propriétés

IUPAC Name |

3-(4-bromophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2/c1-20-14-8-2-11(3-9-14)10-15-18-16(19-21-15)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIYILRULRCHPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5564912.png)

![8-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564916.png)

![2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5564933.png)

![2-(trans-4-hydroxycyclohexyl)-9-[(5-methyl-2-thienyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564950.png)

![N-(2-furylmethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5564954.png)

![8-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564958.png)

![rel-(1S,5R)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5564960.png)

![2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5564975.png)